

Entasobulin: A Technical Overview of its β -Tubulin Polymerization Inhibition

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Compound of Interest

Compound Name: Entasobulin

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Abstract

Entasobulin (formerly known as AEZS-112) is a synthetic, small molecule that has been investigated for its potential as an anticancer agent. Its primary mechanism of action involves the inhibition of β -tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. Additionally, **entasobulin** has been reported to exhibit inhibitory activity against topoisomerase II, another key target in cancer therapy. This technical guide provides a comprehensive overview of the available preclinical and clinical data on **entasobulin**, with a focus on its interaction with β -tubulin. Due to the discontinuation of its clinical development, publicly available data is limited. This document summarizes the existing information to serve as a resource for researchers in the field of microtubule-targeting agents.

Mechanism of Action: Inhibition of β -Tubulin Polymerization

Entasobulin exerts its cytotoxic effects primarily by disrupting microtubule dynamics through the inhibition of β -tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in various cellular processes, including the formation of the mitotic spindle during cell division. By binding to β -tubulin, **entasobulin** prevents the assembly of tubulin heterodimers into microtubules. This disruption of microtubule formation leads to a cascade of cellular events, ultimately culminating in cell death.

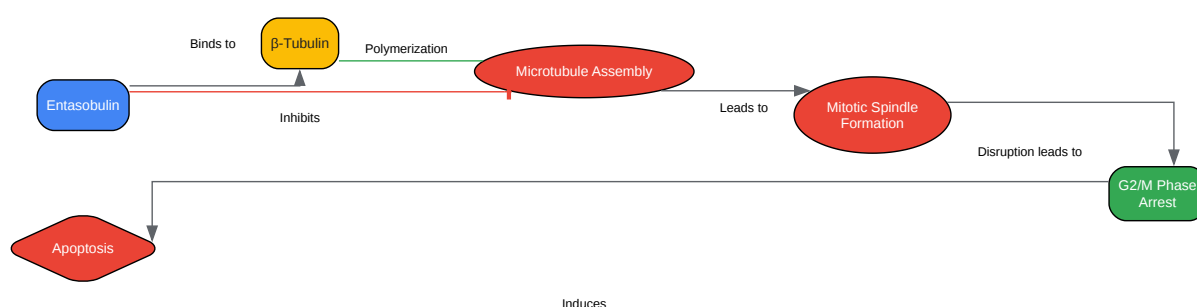
The inhibition of tubulin polymerization by **entasobulin** leads to:

- Mitotic Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.
- Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
- Necrosis-like Cell Death: In some cancer cell lines, **entasobulin** has been observed to induce a form of cell death resembling necrosis.

While the precise binding site of **entasobulin** on β -tubulin has not been definitively elucidated in publicly available literature, its functional effects align with other tubulin polymerization inhibitors, many of which bind to the colchicine binding site.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **entasobulin**.



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Figure 1. Proposed mechanism of action of **entasobulin**.

Quantitative Data

Available preclinical data demonstrates the cytotoxic activity of **entasobulin** across various human cancer cell lines.

Cell Line	Cancer Type	EC50 (μM)
Ishikawa	Endometrial Cancer	0.0312
HEC 1A	Endometrial Cancer	0.125
PA 1	Ovarian Cancer	0.0312
OvW 1	Ovarian Cancer	0.125
OAW 42	Ovarian Cancer	0.5
SKOV 3	Ovarian Cancer	5

Table 1: In Vitro Cytotoxicity of Entasobulin (AEZS-112) in Human Ovarian and Endometrial Cancer Cell Lines after 72-hour incubation.[\[1\]](#)

Data regarding the direct inhibition of tubulin polymerization (e.g., IC50 in a cell-free assay) and comprehensive in vivo efficacy data from xenograft models are not readily available in the public domain.

Experimental Protocols

Detailed experimental protocols for the studies conducted with **entasobulin** are not publicly available. However, a general protocol for a standard tubulin polymerization assay is provided below for reference.

General Tubulin Polymerization Assay (Spectrophotometric)

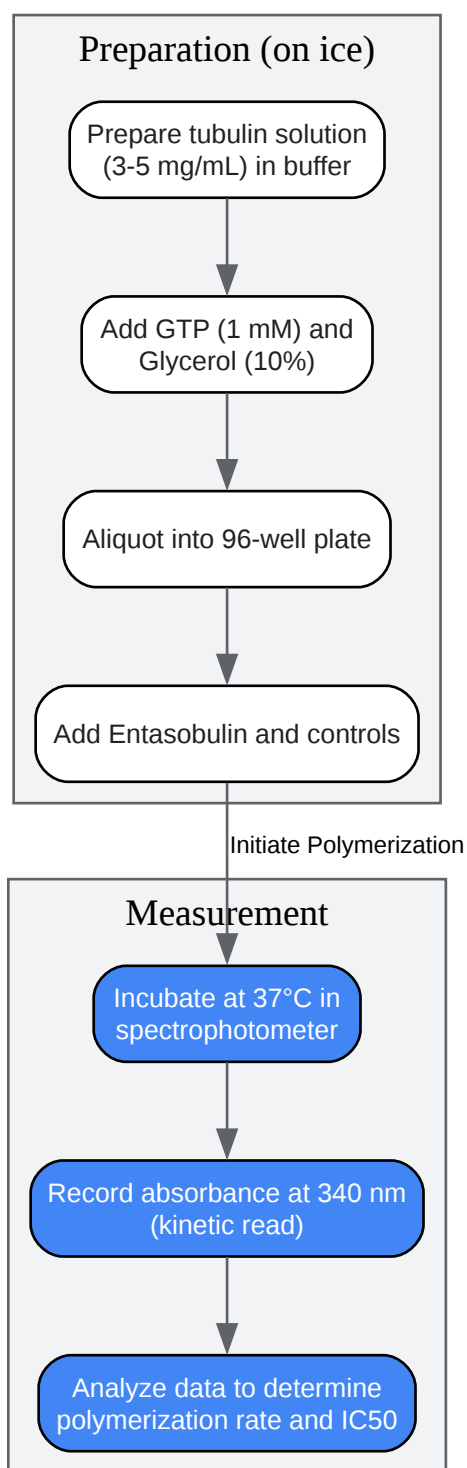
This assay measures the increase in turbidity as tubulin polymerizes into microtubules.

Materials:

- Purified tubulin protein (>99% pure)
- General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- GTP solution (100 mM)
- Glycerol
- Test compound (**Entasobulin**) dissolved in an appropriate solvent (e.g., DMSO)
- Positive control (e.g., paclitaxel) and negative control (e.g., colchicine)
- Temperature-controlled spectrophotometer with a plate reader capable of reading absorbance at 340 nm.

Procedure:

- Prepare a tubulin solution at a final concentration of 3-5 mg/mL in General Tubulin Buffer on ice.
- Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
- Aliquot the tubulin solution into pre-chilled 96-well plates.
- Add the test compound (**entasobulin**) at various concentrations to the wells. Include wells for vehicle control, positive control, and negative control.
- Incubate the plate at 4°C for a short period to ensure homogeneity.
- Transfer the plate to a spectrophotometer pre-warmed to 37°C.
- Immediately begin recording the absorbance at 340 nm every minute for 60-90 minutes.
- The rate of polymerization is determined by the slope of the linear portion of the absorbance curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50%.



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Figure 2. General workflow for a tubulin polymerization assay.

Clinical Studies

Entasobulin (AEZS-112) was evaluated in a Phase I clinical trial in patients with advanced solid tumors and lymphoma. The study assessed the safety, tolerability, and pharmacokinetics of orally administered **entasobulin**. The results indicated that the drug was generally well-tolerated. Some patients experienced prolonged periods of stable disease. However, the development of **entasobulin** was discontinued, and it has not progressed to later-phase clinical trials.

Conclusion

Entasobulin is a dual inhibitor of β -tubulin polymerization and topoisomerase II that demonstrated preclinical anticancer activity. Its mechanism of action through the disruption of microtubule dynamics is a well-established strategy in cancer therapy. While early clinical data suggested a favorable safety profile, the discontinuation of its development has resulted in a limited amount of publicly available in-depth technical information. Further research would be required to fully characterize its binding site on β -tubulin and its potential for therapeutic applications. This guide provides a summary of the currently accessible knowledge on **entasobulin** for the scientific community.

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References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
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